1-(3-chlorobenzyl)-5-(3,5-dichlorophenyl)-1H-1,2,3,4-tetraazole
Description
1-(3-chlorobenzyl)-5-(3,5-dichlorophenyl)-1H-1,2,3,4-tetrazole is a tetrazole-based heterocyclic compound featuring a 1,2,3,4-tetrazole core substituted with a 3-chlorobenzyl group at the N1 position and a 3,5-dichlorophenyl group at the C5 position. The compound’s structure is characterized by planar tetrazole and aryl rings, with dihedral angles between rings influencing molecular packing and intermolecular interactions such as C–H···N hydrogen bonds .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-5-(3,5-dichlorophenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N4/c15-11-3-1-2-9(4-11)8-21-14(18-19-20-21)10-5-12(16)7-13(17)6-10/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWCHIZTKIVEQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=NN=N2)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chlorobenzyl)-5-(3,5-dichlorophenyl)-1H-1,2,3,4-tetraazole (CAS Number: 303145-03-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 339.61 g/mol. The compound features a tetraazole ring substituted with chlorobenzyl and dichlorophenyl groups, which may contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that tetraazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 1-(3-chlorobenzyl)-5-(3,5-dichlorophenyl)-1H-1,2,3,4-tetraazole have shown effectiveness against various bacterial strains. A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research has also focused on the anticancer properties of this compound. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound induced apoptosis in these cells, suggesting a potential mechanism involving the activation of caspase pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of tetraazole derivatives has been explored in animal models. In one study, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines (e.g., TNF-α and IL-6) in lipopolysaccharide-induced inflammation models .
The biological activities of 1-(3-chlorobenzyl)-5-(3,5-dichlorophenyl)-1H-1,2,3,4-tetraazole can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It could modulate receptors associated with cell proliferation and apoptosis.
- Oxidative Stress Reduction : Some studies suggest that tetraazole derivatives can reduce oxidative stress markers in cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various tetraazole derivatives included 1-(3-chlorobenzyl)-5-(3,5-dichlorophenyl)-1H-1,2,3,4-tetraazole. The results indicated that this compound had comparable activity to standard antibiotics against resistant strains of bacteria .
Case Study 2: Anticancer Activity
In a controlled laboratory setting, researchers treated MCF-7 and HCT116 cells with varying concentrations of the compound. The results showed a dose-dependent decrease in cell viability and increased apoptosis markers after 48 hours of treatment .
Data Tables
| Biological Activity | MIC (µg/mL) | Cell Line | Effect |
|---|---|---|---|
| Antimicrobial | 32 | S. aureus | Inhibition |
| Antimicrobial | 32 | E. coli | Inhibition |
| Anticancer | - | MCF-7 | Apoptosis |
| Anticancer | - | HCT116 | Apoptosis |
Comparison with Similar Compounds
Key Observations :
- The target compound’s tetrazole core offers distinct electronic properties compared to triazole derivatives (e.g., 1,2,4-triazoles in ), which may influence reactivity and binding affinities.
- Chlorine substituents in the 3,5-positions on the phenyl ring (common in ) enhance electron-withdrawing effects, stabilizing the tetrazole ring and modulating electronic distribution.
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s three chlorine atoms (logP ~3.5 estimated) likely confer higher lipophilicity than methoxy-substituted analogs (e.g., 3,4,5-trimethoxyphenyl derivatives in , logP ~2.8).
- Anticancer Potential: While direct data are unavailable, structurally related triazoles (e.g., ) exhibit anticancer activity via kinase inhibition or DNA intercalation. The tetrazole core’s metabolic stability may enhance pharmacokinetics compared to triazoles.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-chlorobenzyl)-5-(3,5-dichlorophenyl)-1H-1,2,3,4-tetraazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, analogous tetraazoles are prepared by reacting substituted benzyl bromides with triazine or pyrimidine precursors under anhydrous conditions (e.g., 1,2-dichloroethane as solvent). Reaction optimization includes controlling temperature (e.g., reflux conditions) and stoichiometric ratios. Yields (56–81%) depend on substituent steric effects and electron-withdrawing groups like chlorine, which may slow nucleophilic substitution steps . Characterization involves FT-IR for functional group verification and powder X-ray diffraction for crystallinity analysis (monoclinic systems observed in related chlorophenyl derivatives) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 254 nm for aromatic systems). Structural confirmation requires -NMR to resolve proton environments (e.g., benzyl CH at δ ~4.5 ppm, aromatic protons at δ ~7.0–7.5 ppm) and mass spectrometry (LC/MS) for molecular ion detection (e.g., [M+H]). For crystalline samples, single-crystal XRD provides bond-length and angle data, critical for resolving tautomeric forms in tetraazoles .
Advanced Research Questions
Q. What strategies are effective for modifying the substituents on the tetraazole core to enhance biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest that bioactivity (e.g., antiviral or anticancer effects) is sensitive to halogen positioning. For instance, 3,5-dichlorophenyl groups improve lipophilicity and target binding in adenosine receptor analogs. Advanced modifications involve introducing morpholino or piperazinyl moieties via nucleophilic displacement of benzyl halides. Biological testing requires in vitro assays (e.g., IC determination in enzyme inhibition) followed by logP calculations to assess pharmacokinetic properties .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar tetraazoles?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. A systematic approach includes:
- Replicating experiments under standardized conditions (e.g., NIH/3T3 vs. HEK293 cells).
- Comparative analysis of substituent electronic profiles (Hammett σ constants for chlorine substituents).
- Meta-studies of analogs (e.g., 3,5-dichlorophenyl vs. 2,4-dichlorophenyl derivatives in and ) to isolate steric vs. electronic effects .
Q. What computational tools are recommended for predicting the binding affinity of this compound to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled targets (e.g., dopamine D3 receptors) identifies key interactions (e.g., halogen bonding with Tyr). MD simulations (GROMACS) assess stability over 100-ns trajectories. QSAR models using descriptors like ClogP and polar surface area predict bioavailability .
Q. How do structural analogs with isoxazole or pyrazole cores compare in terms of metabolic stability?
- Methodological Answer : In vitro microsomal assays (human liver microsomes) quantify metabolic degradation. Isoxazole derivatives (e.g., 4,5-dihydroisoxazol-3-yl analogs in ) show higher stability due to reduced cytochrome P450 interactions compared to tetraazoles. LC-MS/MS tracks metabolite formation (e.g., hydroxylation at benzyl positions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
